molecular formula C11H8N4O3 B8322369 5-nitro-1-(1,3-oxazol-2-ylmethyl)-1H-indazole

5-nitro-1-(1,3-oxazol-2-ylmethyl)-1H-indazole

Cat. No. B8322369
M. Wt: 244.21 g/mol
InChI Key: TTZIHEOZMNWTBC-UHFFFAOYSA-N
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Patent
US07820683B2

Procedure details

Concentrated HCl (2.5 mL) was added to a solution of 5-nitro-1-(1,3-oxazol-2-ylmethyl)-1H-indazole (456 mg, 1.87 mmol) and SnCl2 (1.42 g, 7.47 mmol) in ethanol (10 mL) and the mixture was heated at 50° C. for 4 hours. The mixture was cooled down, neutralized to pH 8 with 2N sodium hydroxide and extracted with ethyl acetate. The residue is purified on silica gel (EtOAc) to give 1-(1,3-oxazol-2-ylmethyl)-1H-indazol-5-amine (182 mg, 46%); NMR spectrum (CDCl3) 5.55 (s, 2H), 6.79 (d, 1H), 6.86 (s, 1H), 7.00 (s, 1H), 7.24 (d, 1H), 7.50 (s, 1H), 7.77 (s, 1H); Mass spectrum MH+ 215.
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
456 mg
Type
reactant
Reaction Step One
Name
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[N:10]([CH2:14][C:15]1[O:16][CH:17]=[CH:18][N:19]=1)[N:9]=[CH:8]2)([O-])=O.Cl[Sn]Cl.[OH-].[Na+]>C(O)C>[O:16]1[CH:17]=[CH:18][N:19]=[C:15]1[CH2:14][N:10]1[C:11]2[C:7](=[CH:6][C:5]([NH2:2])=[CH:13][CH:12]=2)[CH:8]=[N:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
456 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=NN(C2=CC1)CC=1OC=CN1
Name
Quantity
1.42 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The residue is purified on silica gel (EtOAc)

Outcomes

Product
Name
Type
product
Smiles
O1C(=NC=C1)CN1N=CC2=CC(=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 182 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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